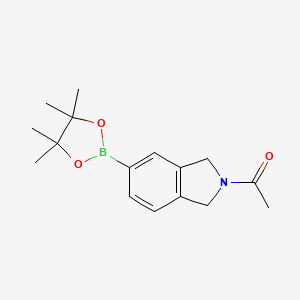
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone
説明
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a boronic ester group, which is known for its utility in various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The compound can be synthesized by reacting an appropriate boronic acid with an isoindolin derivative under mild conditions.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are commonly employed, where the boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Large-scale synthesis often involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to convert the boronic acid to boronic esters or other derivatives.
Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or water are typically employed.
Major Products Formed:
Boronic Esters: These are formed through the oxidation of boronic acids.
Borates: Resulting from the reaction of boronic acids with various nucleophiles.
Cross-Coupled Products: These include biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
Chemistry: The compound is widely used in cross-coupling reactions, which are essential for constructing complex organic molecules.
Biology: It serves as a tool in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is utilized in the synthesis of materials with specific properties, such as polymers and advanced materials.
作用機序
The mechanism by which 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-boron bonds. This process is facilitated by palladium catalysts, which help to activate the boronic acid and promote the coupling reaction.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The palladium catalyst activates the boronic acid, allowing it to react with the electrophile.
Cross-Coupling Pathways: These pathways involve the formation of new carbon-carbon and carbon-boron bonds, which are crucial for the synthesis of complex organic molecules.
類似化合物との比較
Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are also used in cross-coupling reactions.
Isoindolin Derivatives: These compounds share structural similarities and are often used in similar synthetic applications.
Suzuki-Miyaura Cross-Coupling Reagents: Other reagents used in Suzuki-Miyaura reactions, such as aryl halides and palladium catalysts, are also relevant.
Uniqueness: 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-2-yl)ethanone is unique due to its specific structural features, which make it particularly effective in cross-coupling reactions. Its stability and reactivity profile set it apart from other boronic acid derivatives.
特性
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-11(19)18-9-12-6-7-14(8-13(12)10-18)17-20-15(2,3)16(4,5)21-17/h6-8H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIWKGMWAWVZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















